5-(4-methoxyphenyl)Oxazole
Overview
Description
5-(4-Methoxyphenyl)Oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 4-methoxyphenyl group at the 5-position Oxazole is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 5-(4-methoxyphenyl)Oxazole, also known as MPO, is the nematode species Caenorhabditis elegans . MPO acts as a hatch and growth inhibitor for this organism .
Mode of Action
It is known that mpo inhibits the hatching and growth of this nematode . This suggests that MPO may interact with specific biochemical pathways or targets within the nematode to exert its inhibitory effects.
Biochemical Pathways
Given its role as a hatch and growth inhibitor, it is likely that mpo interferes with essential developmental or metabolic pathways in the nematode .
Result of Action
The primary result of MPO’s action is the inhibition of hatching and growth in Caenorhabditis elegans . This suggests that MPO has a significant impact on the life cycle of this nematode, potentially leading to a decrease in its population.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)Oxazole can be achieved through several methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines. This method is known for its efficiency and high yield .
Another method involves the cyclization of α,β-acetylenic oximes catalyzed by gold (III) or iodine (III). This approach is advantageous due to its regioselectivity and the ability to produce oxazole derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the van Leusen reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)Oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the 4-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted oxazoles.
Scientific Research Applications
5-(4-Methoxyphenyl)Oxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison
5-(4-Methoxyphenyl)Oxazole is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities. The substitution pattern in the oxazole ring plays a crucial role in determining its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDBJIWQKDBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390882 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-51-4 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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